4-Vinylphenol-d4

Beschreibung

BenchChem offers high-quality 4-Vinylphenol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Vinylphenol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

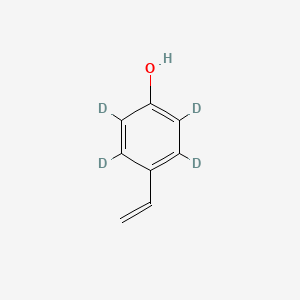

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8O |

|---|---|

Molekulargewicht |

124.17 g/mol |

IUPAC-Name |

2,3,5,6-tetradeuterio-4-ethenylphenol |

InChI |

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2/i3D,4D,5D,6D |

InChI-Schlüssel |

FUGYGGDSWSUORM-LNFUJOGGSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C=C)[2H])[2H])O)[2H] |

Kanonische SMILES |

C=CC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Vinylphenol-d4 chemical properties and structure

An In-depth Technical Guide to 4-Vinylphenol-d4: Chemical Properties, Structure, and Applications

Introduction

4-Vinylphenol (B1222589) (also known as 4-hydroxystyrene) is a phenolic compound of significant interest across various scientific disciplines. It is found in nature, notably in wine and beer as a metabolic product of certain yeasts, and serves as a valuable monomer for the synthesis of poly(4-vinylphenol), a polymer with wide-ranging applications in electronics and materials science.[1] In the realm of biomedical research, 4-vinylphenol has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth, making it a subject of study in drug development.[2]

To accurately quantify 4-vinylphenol in complex matrices such as biological fluids, food products, or environmental samples, a reliable internal standard is essential. 4-Vinylphenol-d4 is the deuterated analogue of 4-vinylphenol, designed for this purpose. As a stable isotope-labeled (SIL) standard, it exhibits nearly identical chemical and physical properties to its non-deuterated counterpart, but with a distinct mass. This allows for precise quantification via mass spectrometry-based methods, correcting for sample loss during preparation and variations in instrument response.[2] This guide provides a comprehensive overview of the chemical properties, structure, and applications of 4-Vinylphenol-d4 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The core structure of 4-Vinylphenol-d4 consists of a phenol (B47542) ring substituted with a vinyl group at the para position. The "-d4" designation indicates that four hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms. This substitution is key to its utility as an internal standard, as it increases the molecular weight by four atomic mass units without significantly altering its chemical behavior.

Caption: Chemical Structure of 4-Vinylphenol-d4.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of 4-Vinylphenol and its deuterated analogue, 4-Vinylphenol-d4. Data for the deuterated compound are often calculated or inferred from the parent compound due to limited specific experimental literature.

| Property | 4-Vinylphenol | 4-Vinylphenol-d4 |

| IUPAC Name | 4-ethenylphenol | 4-ethenylphenol-2,3,5,6-d4 |

| Synonyms | p-Vinylphenol, 4-Hydroxystyrene | p-Vinylphenol-d4, 4-Hydroxystyrene-d4 |

| CAS Number | 2628-17-3 | Not available |

| Molecular Formula | C₈H₈O | C₈H₄D₄O |

| Molecular Weight | 120.15 g/mol [1] | 124.18 g/mol (Calculated) |

| Exact Mass | 120.057515 g/mol | 124.082624 g/mol (Calculated) |

| Melting Point | 73.5 °C[1] | Expected to be similar to 4-Vinylphenol |

| Boiling Point | 218-219 °C | Expected to be similar to 4-Vinylphenol |

| Appearance | White solid | Expected to be a white solid |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and DMSO. | Expected to be similar to 4-Vinylphenol |

Experimental Protocols

Proposed Synthesis of 4-Vinylphenol-d4

While a specific, detailed synthesis protocol for 4-Vinylphenol-d4 is not widely published, a plausible and efficient route involves the thermal decarboxylation of a deuterated precursor, trans-4-hydroxycinnamic acid-d4 (p-coumaric acid-d4). This method is advantageous as it often requires no catalyst and can produce high yields. An alternative pathway is the dehydrogenation of 4-ethylphenol-d4.

Method: Catalyst-Free Decarboxylation of trans-4-Hydroxycinnamic Acid-d4

-

Materials:

-

trans-4-Hydroxycinnamic acid-d4 (phenyl-d4)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Pressure-resistant reaction vessel

-

-

Procedure:

-

Add trans-4-hydroxycinnamic acid-d4 (1.0 equivalent) to a pressure-resistant reaction vessel.

-

Add DMF to the vessel to create a dilute solution (e.g., 0.2 mmol of acid in 1 mL of DMF).

-

Seal the vessel and heat the reaction mixture to 130-150°C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and evaporate the solvent under reduced pressure to yield crude 4-Vinylphenol-d4.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

-

Caption: Proposed synthesis of 4-Vinylphenol-d4.

Quantitative Analysis using 4-Vinylphenol-d4 as an Internal Standard

The primary application of 4-Vinylphenol-d4 is as an internal standard for the quantification of 4-Vinylphenol by isotope dilution mass spectrometry.

Method: LC-MS/MS Quantification Workflow

-

Sample Preparation:

-

To a known volume or mass of the sample (e.g., plasma, wine, cell lysate), add a precise amount of 4-Vinylphenol-d4 solution of known concentration.

-

Perform sample extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction) to isolate the analyte and internal standard.

-

Evaporate the extraction solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) to separate 4-Vinylphenol from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the transition for 4-Vinylphenol (e.g., m/z 121.1 → 93.1).

-

Monitor the transition for 4-Vinylphenol-d4 (e.g., m/z 125.1 → 97.1).

-

-

-

Data Analysis:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of 4-Vinylphenol and a constant concentration of 4-Vinylphenol-d4.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate this peak area ratio for the unknown samples and determine the concentration of 4-Vinylphenol using the calibration curve.

-

Caption: Workflow for quantification using 4-Vinylphenol-d4.

Analytical Data

Mass Spectrometry

The key feature of 4-Vinylphenol-d4 in mass spectrometry is its mass shift relative to the unlabeled compound. In electron ionization (EI) mass spectrometry, 4-Vinylphenol typically shows a molecular ion peak (M+) at m/z 120. For 4-Vinylphenol-d4, this molecular ion peak is expected at m/z 124. The fragmentation pattern is expected to be similar, with corresponding mass shifts in the fragment ions that retain the deuterated phenyl ring.

Table: Key Mass Spectral Fragments for 4-Vinylphenol (GC-EI-MS)

| m/z (Relative Intensity) | Possible Fragment |

| 120 (M+, ~50-60%) | Molecular Ion |

| 119 (~100%) | [M-H]⁺ |

| 91 (~25-35%) | [C₇H₇]⁺ (Tropylium ion) |

| 65 (~10-15%) | [C₅H₅]⁺ |

Note: Relative intensities can vary between instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 4-Vinylphenol, characteristic signals appear for the vinyl protons and the aromatic protons. For 4-Vinylphenol-d4, where the deuterium atoms are on the phenyl ring, the aromatic signals would be absent or significantly reduced. The signals for the vinyl group and the hydroxyl proton would remain. In ²H (Deuterium) NMR, a signal corresponding to the aromatic deuterons would be observed.

Conclusion

4-Vinylphenol-d4 is an indispensable tool for researchers requiring accurate quantification of 4-vinylphenol. Its utility as an internal standard in isotope dilution mass spectrometry provides a robust method for overcoming matrix effects and ensuring high precision in analytical results. While detailed experimental data on the deuterated compound itself is sparse, its properties and behavior can be reliably inferred from its parent compound. The experimental protocols and logical workflows provided in this guide offer a framework for the synthesis and application of 4-Vinylphenol-d4 in demanding research and drug development settings.

References

4-Vinylphenol-d4 certificate of analysis parameters

An In-depth Guide to the Certificate of Analysis for 4-Vinylphenol-d4

For researchers, scientists, and professionals in drug development, understanding the quality and purity of chemical reagents is paramount. This technical guide provides a comprehensive overview of the parameters found on a Certificate of Analysis (CoA) for 4-Vinylphenol-d4, a deuterated internal standard crucial for accurate quantitative analyses.

Core Compound Specifications

4-Vinylphenol-d4 is the deuterated analogue of 4-vinylphenol. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification (GC-MS and LC-MS) of the parent compound, as it co-elutes with the analyte but is distinguishable by its higher mass.[1]

A typical Certificate of Analysis for 4-Vinylphenol-d4 will include the following key quantitative parameters, summarized in Table 1.

Table 1: Summary of Quantitative Analysis for 4-Vinylphenol-d4

| Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Chemical Purity | ≥ 98.0% | 99.5% | GC-FID |

| Isotopic Enrichment | ≥ 98.0 atom % D | 99.2 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | Conforms | ¹H NMR, Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | Conforms | Headspace GC-MS |

| Melting Point | 72 - 76 °C | 74.5 °C | USP <741> |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented on a CoA.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Chemical Purity

This method determines the chemical purity of the substance by separating it from any non-volatile impurities.

-

Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Sample Preparation : A solution of 4-Vinylphenol-d4 is prepared in a suitable solvent, such as methanol (B129727) or dichloromethane, at a concentration of approximately 1 mg/mL.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Detector Temperature : 300 °C

-

Oven Temperature Program : Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

Data Analysis : The peak area of 4-Vinylphenol-d4 is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage.

Mass Spectrometry for Isotopic Enrichment

Mass spectrometry is employed to determine the degree of deuterium incorporation into the 4-Vinylphenol molecule.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Sample Preparation : The same sample prepared for the GC-FID analysis can be used.

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : m/z 40-200.

-

-

Data Analysis : The relative intensities of the molecular ion peaks for the deuterated species (d4) and any residual non-deuterated (d0) or partially deuterated species are measured. The isotopic enrichment is calculated based on the relative abundances of these ions.

Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound and the positions of deuterium labeling.

-

Instrumentation : A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Sample Preparation : The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Data Acquisition : A standard proton NMR spectrum is acquired.

-

Data Analysis : The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to a reference spectrum of 4-vinylphenol. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.

Headspace GC-MS for Residual Solvents

This method is used to identify and quantify any volatile organic compounds remaining from the synthesis process.

-

Instrumentation : A Gas Chromatograph with a Mass Spectrometer and a headspace autosampler.

-

Sample Preparation : A known amount of the 4-Vinylphenol-d4 sample is placed in a sealed headspace vial.

-

GC-MS Conditions : The GC-MS is programmed with a method compliant with USP <467> guidelines for the separation and detection of common organic solvents.

-

Data Analysis : The identified solvent peaks are quantified and compared against the limits specified in the United States Pharmacopeia (USP).

Visualized Workflow for Quality Control

The following diagram illustrates the logical workflow of the quality control process for 4-Vinylphenol-d4, from sample reception to the final release of the Certificate of Analysis.

Caption: Quality Control Workflow for 4-Vinylphenol-d4 Analysis.

References

4-Vinylphenol-d4 mass spectrometry fragmentation pattern

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Vinylphenol-d4

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of deuterated compounds is crucial for metabolic studies, pharmacokinetic analyses, and quantitative bioassays. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Vinylphenol-d4.

Introduction

4-Vinylphenol (4-hydroxystyrene) is a phenolic compound found in various natural products and is a known biomarker for certain metabolic processes and microbial activity. Its deuterated isotopologue, 4-Vinylphenol-d4, serves as an excellent internal standard in quantitative mass spectrometry-based assays due to its similar chemical properties and distinct mass difference from the unlabeled form. This document outlines the expected fragmentation pattern of 4-Vinylphenol-d4 under electron ionization, providing a basis for its identification and quantification.

Assumption on Deuterium (B1214612) Labeling: For this guide, it is assumed that the four deuterium atoms are located on the aromatic ring, leading to the structure: 4-ethenylphenol-2,3,5,6-d4.

Proposed Mass Spectrometry Fragmentation Pattern

The fragmentation of 4-Vinylphenol-d4 in an EI source is anticipated to follow pathways characteristic of phenols and styrenic compounds. The presence of deuterium atoms on the phenyl ring will result in mass shifts of the molecular ion and key fragments compared to its non-deuterated counterpart.

The initial ionization event involves the removal of an electron to form the molecular ion (M•+). Subsequent fragmentation occurs through the loss of stable neutral molecules or radicals.

Key Fragmentation Pathways:

-

Loss of a hydrogen radical (•H or •D): While less common for the aromatic protons/deuterons, the loss of the phenolic hydrogen is a possible fragmentation pathway.

-

Loss of carbon monoxide (CO): A characteristic fragmentation of phenols involves the loss of CO from the molecular ion after rearrangement, leading to a cyclopentadienyl-derived cation.

-

Loss of a methyl radical (•CH3): This can occur after rearrangement of the vinyl group.

-

Benzylic cleavage: Cleavage of the bond between the vinyl group and the aromatic ring.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major ions in the electron ionization mass spectrum of 4-Vinylphenol-d4, with a comparison to unlabeled 4-Vinylphenol.

| m/z (4-Vinylphenol) | Proposed Fragment Ion (4-Vinylphenol) | m/z (4-Vinylphenol-d4) | Proposed Fragment Ion (4-Vinylphenol-d4) | Proposed Neutral Loss |

| 120 | [C8H8O]•+ (Molecular Ion) | 124 | [C8H4D4O]•+ (Molecular Ion) | - |

| 119 | [C8H7O]+ | 123 | [C8H3D4O]+ | •H |

| 105 | [C7H5O]+ | 109 | [C7HD4O]+ | •CH3 |

| 91 | [C7H7]+ | 95 | [C7H3D4]+ | •CHO |

| 77 | [C6H5]+ | 81 | [C6HD4]+ | C2H3O• |

Experimental Protocols

The following provides a generalized experimental protocol for acquiring the mass spectrum of 4-Vinylphenol-d4.

Sample Preparation:

A dilute solution of 4-Vinylphenol-d4 (e.g., 10 µg/mL) is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for phenol (B47542) analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: An electron ionization mass spectrometer.

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of 4-Vinylphenol-d4.

Caption: Proposed EI fragmentation pathway of 4-Vinylphenol-d4.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of 4-Vinylphenol-d4. Experimental verification is recommended to confirm these proposed pathways and fragment identities.

Navigating Isotopic Purity: A Technical Guide to 4-Vinylphenol-d4 for Researchers and Drug Development Professionals

An in-depth technical guide on the core isotopic purity requirements for 4-Vinylphenol-d4, tailored for researchers, scientists, and drug development professionals.

In the precise world of analytical chemistry and drug development, the quality of standards is paramount. For quantitative analyses using mass spectrometry, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled (SIL) internal standards are the gold standard.[1][2] 4-Vinylphenol-d4, a deuterated form of 4-vinylphenol (B1222589), serves as a critical internal standard for the accurate quantification of its unlabeled counterpart. This guide delves into the essential isotopic purity requirements for 4-Vinylphenol-d4, providing a comprehensive overview of its importance, analytical determination, and the implications for data integrity.

The Critical Role of Isotopic Purity

Isotopic purity refers to the percentage of a deuterated compound that is fully labeled with the stable isotope at all designated positions.[2] For 4-Vinylphenol-d4, this means the molecule contains four deuterium (B1214612) atoms as intended. The presence of isotopic impurities, which are molecules with fewer than the specified number of deuterium atoms (d0, d1, d2, d3), can significantly compromise analytical results.[3]

High isotopic purity is therefore essential for:

-

Minimizing Signal Overlap: A high degree of deuteration ensures a clear mass shift between the analyte and the internal standard, preventing isotopic crosstalk.

-

Ensuring Accurate Quantification: It reduces the risk of artificially inflating the analyte's signal.

-

Maintaining Linearity of Calibration Curves: Isotopic interference can cause non-linear calibration behavior, biasing quantitative results.

Quantitative Data on Isotopic Purity

While a specific Certificate of Analysis for every batch of 4-Vinylphenol-d4 should be consulted, the general expectation for high-quality deuterated standards is an isotopic purity of ≥98% . The table below summarizes typical isotopic purity levels for various commercially available deuterated compounds, providing a benchmark for what to expect for 4-Vinylphenol-d4.

| Deuterated Compound | Reported Isotopic Purity (%) | Reference |

| Tamsulosin-d₄ | 99.5 | |

| Oxybutynin-d₅ | 98.8 | |

| Eplerenone-d₃ | 99.9 | |

| Propafenone-d₇ | 96.5 | |

| Benzofuranone derivative (BEN-d₂) | 94.7 |

Experimental Protocols for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds like 4-Vinylphenol-d4 are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for distinguishing between different isotopologues (molecules with different numbers of deuterium atoms) and assessing their relative abundance.

Methodology:

-

Sample Preparation: Prepare a solution of the 4-Vinylphenol-d4 in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).

-

Instrumental Analysis: Infuse the sample directly into the high-resolution mass spectrometer or use liquid chromatography (LC) for introduction. Acquire full-scan mass spectra in the appropriate mass range to encompass the isotopic cluster of 4-Vinylphenol-d4.

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled 4-Vinylphenol (d0).

-

Identify the peaks corresponding to the d1, d2, d3, and d4 species.

-

Calculate the relative abundance of each isotopic species. The isotopic purity is typically reported as the percentage of the d4 species relative to the sum of all isotopic species.

-

Confirmation of Deuterium Labeling Position by NMR Spectroscopy

NMR spectroscopy is invaluable for confirming the position of the deuterium labels within the molecule.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of 4-Vinylphenol-d4 in a suitable NMR solvent (e.g., Chloroform-d, DMSO-d6).

-

¹H-NMR Analysis: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms the successful incorporation of deuterium.

-

²H-NMR Analysis: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

-

¹³C-NMR Analysis: Carbon-13 NMR can also be used to confirm the positions of deuteration due to the effect of deuterium on the carbon chemical shifts.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for Isotopic Purity Assessment.

Caption: Factors Driving High Isotopic Purity.

Conclusion

The isotopic purity of 4-Vinylphenol-d4 is a critical quality attribute that directly impacts its suitability as an internal standard in quantitative bioanalysis. Researchers, scientists, and drug development professionals must ensure that the deuterated standards they employ meet high purity specifications, typically ≥98%, to guarantee the accuracy, reliability, and regulatory acceptance of their data. A thorough characterization of the isotopic purity and the position of the deuterium labels using techniques like HRMS and NMR is not just a recommendation but a necessity for robust and defensible scientific outcomes.

References

In-Depth Technical Guide: Physical and Chemical Stability of 4-Vinylphenol-d4

Introduction

4-Vinylphenol, also known as 4-hydroxystyrene, is a phenolic compound of significant interest in various fields, including the production of polymers and as a flavoring agent.[1] Its deuterated form, 4-Vinylphenol-d4, serves as a valuable internal standard in analytical and metabolic studies. Understanding the physical and chemical stability of this compound is paramount for ensuring accurate experimental results, determining appropriate storage conditions, and defining its shelf-life. This guide summarizes the known physical and chemical properties, outlines potential degradation pathways, and provides generalized experimental protocols for stability assessment.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-Vinylphenol. This data is essential for the proper handling, storage, and use of the compound in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O | [2][3] |

| Molar Mass | 120.15 g/mol | [2][3] |

| Appearance | Clear colorless to orange liquid or white sublimable solid | |

| Melting Point | 73 °C | |

| Boiling Point | 189 °C @ 760 mmHg | |

| Solubility | Slightly miscible with water. Soluble in Chloroform (Sparingly) and DMSO (Slightly). | |

| Sensitivity | Light Sensitive, Hygroscopic |

Storage and Handling

Proper storage and handling are critical to maintain the integrity of 4-Vinylphenol-d4. Based on the available data for 4-Vinylphenol, the following conditions are recommended:

-

Storage Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place. For maintaining product quality, refrigeration is recommended. Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.

-

Light Exposure: The compound is light-sensitive and should be stored in a light-resistant container.

-

Moisture: 4-Vinylphenol is hygroscopic and should be protected from moisture. Storage under an inert, dry atmosphere is advisable.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Handling: Use personal protective equipment, including gloves and safety goggles, to prevent skin and eye contact. Ensure adequate ventilation to avoid inhalation of vapors. Use non-sparking tools and take precautions against electrostatic discharge.

Potential Degradation Pathways

The chemical structure of 4-Vinylphenol, containing both a vinyl group and a phenolic hydroxyl group, makes it susceptible to several degradation pathways. The primary routes of degradation are likely to be polymerization, oxidation, and light-induced reactions.

-

Polymerization: The vinyl group can undergo polymerization, especially in the presence of heat, light, or radical initiators. This can lead to the formation of poly(4-vinylphenol).

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by air (oxygen), light, and the presence of metal ions.

-

Light-Induced Degradation: As a light-sensitive compound, exposure to UV radiation can promote both polymerization and oxidation reactions.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to understand the degradation profile of 4-Vinylphenol-d4. This involves subjecting the compound to various stress conditions and analyzing the formation of degradation products over time.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. This helps in developing and validating a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60 °C).

-

Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid or a solution of the sample to high temperatures (e.g., 80 °C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

Analytical Methodology

A stability-indicating analytical method is one that can accurately and precisely measure the decrease in the active ingredient concentration and the increase in the concentration of degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Example HPLC Method:

-

Column: A reversed-phase C18 column is typically suitable for separating phenolic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

-

Detection: UV detection at a wavelength where 4-Vinylphenol and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for obtaining spectral information of the peaks.

-

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the product.

-

Storage Conditions: Store samples at the recommended temperature and humidity (e.g., 2-8 °C).

-

Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Parameters to be Tested: Appearance, assay of 4-Vinylphenol-d4, and quantification of any degradation products.

Conclusion

While specific stability data for 4-Vinylphenol-d4 is not extensively documented, a comprehensive understanding of its non-deuterated counterpart, 4-Vinylphenol, provides a strong foundation for its handling, storage, and stability assessment. The compound is sensitive to light, heat, and oxygen, with polymerization and oxidation being the most probable degradation pathways. A robust stability testing program, employing techniques such as HPLC-UV/MS, is crucial for determining its shelf-life and ensuring the integrity of research data. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

References

A Technical Guide to the Solubility of 4-Vinylphenol-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For 4-Vinylphenol-d4, understanding its solubility in various organic solvents is paramount for its effective use in experimental and developmental settings. Factors influencing solubility include the chemical nature of both the solute and the solvent (polarity), temperature, and pressure.

Expected Solubility Profile of 4-Vinylphenol-d4

Based on the general principles of "like dissolves like," 4-Vinylphenol-d4, a phenolic compound, is expected to exhibit good solubility in polar organic solvents. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which enhances solubility in protic solvents. The vinyl group and the benzene (B151609) ring contribute to some nonpolar character, allowing for some solubility in less polar solvents.

Table 1: Predicted Qualitative Solubility of 4-Vinylphenol-d4 in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the hydroxyl group of 4-Vinylphenol-d4. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | High polarity and ability to accept hydrogen bonds. DMSO is a particularly good solvent for phenolic compounds.[1] |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | Lacks the polarity to effectively solvate the polar hydroxyl group. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some interaction with both polar and nonpolar parts of the molecule. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted and robust method for determining the solubility of a compound is the shake-flask method.[2][3] This protocol can be adapted to determine the solubility of 4-Vinylphenol-d4 in various organic solvents.

Objective: To determine the saturation solubility of 4-Vinylphenol-d4 in a specific organic solvent at a controlled temperature.

Materials:

-

4-Vinylphenol-d4

-

Selected organic solvents (e.g., methanol, acetone, acetonitrile)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 4-Vinylphenol-d4 to a known volume of the selected organic solvent in a sealed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the same solvent.

-

Quantification: Analyze the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of 4-Vinylphenol-d4.

-

Calculation of Solubility: Back-calculate the original concentration in the supernatant to determine the solubility of 4-Vinylphenol-d4 in the chosen solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

Applications in Research and Drug Development

4-Vinylphenol and its deuterated form are valuable in various research applications.[4] 4-Vinylphenol is used in the synthesis of pharmaceutical intermediates and polymers. The deuterated version, 4-Vinylphenol-d4, is particularly useful as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as a tracer in metabolic studies.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving 4-Vinylphenol-d4.

References

Synthesis and purification methods for 4-Vinylphenol-d4

An In-depth Technical Guide to the Synthesis and Purification of 4-Vinylphenol-d4

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 4-Vinylphenol-d4, an isotopically labeled compound valuable as an internal standard in mass spectrometry-based quantification and in metabolic studies. The synthesis strategy detailed herein leverages commercially available deuterated reagents and well-established organic transformations, offering a reproducible method for laboratory preparation.

Introduction

4-Vinylphenol, also known as p-hydroxystyrene, is a naturally occurring phenolic compound and a valuable monomer in polymer chemistry. Its deuterated analogue, 4-Vinylphenol-d4, serves as an ideal internal standard for analytical applications due to its identical chemical properties to the unlabeled compound but distinct mass. This guide outlines a primary synthesis route involving a Wittig reaction with a deuterated reagent to introduce the labeled vinyl group, followed by deuteration of the phenolic proton.

Synthetic Pathway: Wittig Reaction Approach

A robust method for the synthesis of 4-Vinylphenol-d4 (specifically, 4-(ethenyl-1,2,2-d3)phenol-d1) involves a three-step process starting from 4-hydroxybenzaldehyde (B117250):

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group in 4-hydroxybenzaldehyde can interfere with the strongly basic conditions of the Wittig reaction. Therefore, it is first protected, for example, as a tetrahydropyranyl (THP) ether.

-

Wittig Reaction with a Deuterated Ylide: The protected aldehyde undergoes a Wittig reaction with a deuterated ylide generated from methyl-d3-triphenylphosphonium iodide. This step introduces the deuterated vinyl group.

-

Deprotection and Phenolic H/D Exchange: The protecting group is removed under acidic conditions. Subsequent treatment with a deuterated solvent like D₂O or methanol-d₄ exchanges the phenolic proton for a deuteron, yielding the final 4-Vinylphenol-d4.

A Technical Guide to Commercially Available 4-Vinylphenol-d4 Standards for Researchers and Drug Development Professionals

Introduction

4-Vinylphenol (B1222589) (4-VP), a compound of interest in various research fields including drug development, food and beverage analysis, and environmental monitoring, necessitates accurate and precise quantification. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, mitigating matrix effects and improving method robustness. This technical guide provides an in-depth overview of commercially available 4-Vinylphenol-d4 (4-VP-d4), a deuterated analogue of 4-VP, for use as an internal standard in analytical methodologies.

Commercially Available 4-Vinylphenol-d4 Standards

4-Vinylphenol-d4 is available from specialized chemical suppliers. While several vendors offer the non-deuterated form, the deuterated standard is more specialized. MedChemExpress (MCE) is a confirmed commercial supplier of 4-Vinylphenol-d4. Other potential suppliers of deuterated standards and related phenolic compounds include Santa Cruz Biotechnology and Toronto Research Chemicals. Researchers are advised to contact these suppliers directly for the most current availability and product specifications.

| Supplier | Product Name | Catalog Number | Availability |

| MedChemExpress | 4-Vinylphenol-d4 | HY-W005288S | In Stock |

Quantitative Data

A Certificate of Analysis (CoA) is provided by the supplier to detail the quality and purity of the standard. While a specific CoA for a current batch of 4-Vinylphenol-d4 was not publicly accessible for this guide, the following table represents typical specifications for a high-quality deuterated analytical standard. Researchers should always refer to the lot-specific CoA provided with their purchased standard for precise data.

| Parameter | Typical Specification | Method |

| Chemical Identity | ||

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₈H₄D₄O | - |

| Molecular Weight | 124.19 g/mol | Mass Spectrometry |

| Purity | ||

| Chemical Purity | ≥98% | HPLC or GC |

| Isotopic Purity | ||

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Deuterium Incorporation | Predominantly d4 | Mass Spectrometry |

Experimental Protocols

The use of 4-Vinylphenol-d4 as an internal standard is crucial for accurate quantification of 4-vinylphenol in complex matrices such as wine, beer, or biological fluids (e.g., plasma, urine). The following are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), two common analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Vinylphenol in Wine

This protocol is adapted from established methods for the analysis of volatile phenols in alcoholic beverages.

1. Materials and Reagents

-

4-Vinylphenol standard

-

4-Vinylphenol-d4 internal standard (IS)

-

Methanol (B129727) (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

2. Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of 4-vinylphenol and 4-Vinylphenol-d4 in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 4-vinylphenol stock solution into a matrix blank (e.g., a model wine solution or a wine previously determined to be free of 4-vinylphenol). The concentration range should encompass the expected levels in the samples.

-

Internal Standard Spiking: Add a constant, known amount of the 4-Vinylphenol-d4 internal standard solution to all calibration standards and unknown samples. A typical final concentration for the internal standard is 50 µg/L.

-

Sample Preparation:

-

To a 10 mL aliquot of wine sample in a 20 mL vial, add sodium chloride to saturation (approximately 2-3 g).

-

Spike with the 4-Vinylphenol-d4 internal standard.

-

Seal the vial and vortex to dissolve the salt.

-

3. GC-MS Analysis

-

SPME Extraction:

-

Expose the SPME fiber to the headspace of the prepared sample vial.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of volatile compounds onto the fiber.

-

-

GC-MS Parameters:

-

Injector: Splitless mode, 250°C.

-

Column: A suitable capillary column for volatile phenol (B47542) analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for high sensitivity and selectivity.

-

Monitor characteristic ions for 4-vinylphenol (e.g., m/z 120, 119, 91).

-

Monitor characteristic ions for 4-Vinylphenol-d4 (e.g., m/z 124, 123, 94).

-

-

4. Data Analysis

-

Integrate the peak areas of the target analyte (4-vinylphenol) and the internal standard (4-Vinylphenol-d4).

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 4-vinylphenol in the unknown samples by interpolating their response ratios from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 4-Vinylphenol in Biological Fluids

This protocol outlines a general procedure for the quantification of 4-vinylphenol in plasma or urine.

1. Materials and Reagents

-

4-Vinylphenol standard

-

4-Vinylphenol-d4 internal standard (IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

2. Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of 4-vinylphenol and 4-Vinylphenol-d4 in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare calibration standards by spiking known amounts of the 4-vinylphenol stock solution into the appropriate biological matrix (e.g., blank plasma or urine).

-

Internal Standard Working Solution: Prepare a working solution of 4-Vinylphenol-d4 in the protein precipitation solvent at a concentration that will yield an appropriate response in the LC-MS/MS system.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or urine sample, add 300 µL of the cold protein precipitation solvent containing the 4-Vinylphenol-d4 internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 4-vinylphenol from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Parameters:

-

Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for phenols.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

4-Vinylphenol: Determine the precursor ion (e.g., [M-H]⁻ at m/z 119) and a suitable product ion.

-

4-Vinylphenol-d4: Determine the precursor ion (e.g., [M-H]⁻ at m/z 123) and a corresponding product ion.

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

4. Data Analysis

-

Follow the same data analysis procedure as described for the GC-MS method, using the peak areas from the MRM chromatograms to calculate the response ratios and determine the concentration of 4-vinylphenol in the samples.

Mandatory Visualizations

The Ubiquitous Phenol: A Technical Guide to 4-Vinylphenol in Food and Beverages

An in-depth exploration of the natural occurrence, formation, and analysis of 4-vinylphenol (B1222589), a significant flavor compound in a variety of food and beverage products.

Introduction

4-Vinylphenol (4-VP), an aromatic organic compound, is a naturally occurring volatile phenol (B47542) that significantly influences the sensory profile of numerous fermented foods and beverages. Its presence is often desirable at low concentrations, contributing spicy, clove-like, or medicinal notes. However, at higher levels, it can be perceived as a defect, imparting "barnyard" or "Band-Aid" off-flavors.[1][2] This guide provides a comprehensive technical overview of the natural occurrence of 4-vinylphenol in various food and beverage matrices, the biochemical pathways of its formation, and detailed analytical methodologies for its quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the impact and analysis of this potent flavor compound.

Natural Occurrence of 4-Vinylphenol

4-Vinylphenol is predominantly found in fermented products where microorganisms have had the opportunity to interact with phenolic acid precursors present in the raw materials.[3] Key food and beverage categories where 4-vinylphenol is a known constituent include:

-

Beer: Particularly in certain styles like German Weizenbiers and Belgian ales, 4-vinylphenol, along with the structurally similar 4-vinylguaiacol, is a defining characteristic, contributing to the typical clove-like aroma.[2][4] Its formation is attributed to specific strains of Saccharomyces cerevisiae (so-called "phenolic off-flavor" or POF+ yeasts) and wild yeasts such as Brettanomyces.

-

Wine: The presence of 4-vinylphenol in wine is often associated with spoilage by Brettanomyces bruxellensis, leading to undesirable "Brett" character. However, in some red wines, low levels can contribute to complexity. White wines can also contain 4-vinylphenol.

-

Cider and Perry: Similar to wine, contamination with Brettanomyces can lead to the production of 4-vinylphenol in cider and perry.

-

Soy Sauce: During the fermentation of soybeans and wheat, various microorganisms contribute to the complex flavor profile of soy sauce, which can include 4-vinylphenol.

-

Other Fermented Foods: Trace amounts of 4-vinylphenol may be found in other fermented products like certain types of bread and dairy products, depending on the specific microbiota and raw materials used.

-

Fruits and Vegetables: While primarily associated with fermentation, the precursor to 4-vinylphenol, p-coumaric acid, is widespread in the plant kingdom. Therefore, trace amounts of 4-vinylphenol may be detected in fruits like blueberries and vegetables such as asparagus.

Quantitative Data on 4-Vinylphenol Occurrence

The concentration of 4-vinylphenol in food and beverages can vary significantly depending on the raw materials, microbial strains, and processing conditions. The following tables summarize reported quantitative data for 4-vinylphenol in various matrices.

| Food/Beverage Matrix | 4-Vinylphenol Concentration (µg/L) | Reference(s) |

| White Wine | 70 - 1150 | |

| Red Wine | Typically lower than white wines | |

| Top-Fermented Wheat Beer | 1009.5 |

Note: The sensory threshold for 4-vinylphenol is reported to be around 0.2 mg/L (200 µg/L) in beer.

Biochemical Formation of 4-Vinylphenol

The primary pathway for the formation of 4-vinylphenol in food and beverages is the enzymatic decarboxylation of p-coumaric acid, a hydroxycinnamic acid naturally present in plant cell walls.

Signaling Pathway of 4-Vinylphenol Formation

Caption: Enzymatic conversion of p-coumaric acid to 4-vinylphenol.

The key enzyme responsible for this conversion is cinnamate decarboxylase (also referred to as phenolic acid decarboxylase or PAD). In yeast, the expression of this enzyme is often linked to the PAD1 and FDC1 genes. Microorganisms possessing this enzymatic activity can convert available p-coumaric acid in the medium (e.g., wort or must) into 4-vinylphenol.

Experimental Protocols for 4-Vinylphenol Analysis

The accurate quantification of 4-vinylphenol in complex food and beverage matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

General Experimental Workflow for HPLC Analysis

Caption: A typical workflow for the analysis of 4-vinylphenol.

Detailed HPLC Methodologies

Below are examples of specific HPLC methods reported in the literature for the determination of 4-vinylphenol.

Method 1: HPLC with UV Detection for Beer Analysis

-

Instrumentation: High-Performance Liquid Chromatograph equipped with an isocratic pump and a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: An isocratic mixture of methanol, ultrapure water, and phosphoric acid (e.g., 400:590:10, v/v/v).

-

Detection Wavelength: 260 nm.

-

Sample Preparation: Beer samples are typically degassed and then filtered through a 0.45 µm membrane filter prior to injection.

-

Quantification: An external standard calibration curve is constructed using a series of 4-vinylphenol standards of known concentrations.

Method 2: HPLC with Fluorescence Detection for Wine Analysis

-

Instrumentation: High-Performance Liquid Chromatograph equipped with a fluorescence detector.

-

Column: LiChroCART 250-4 LiChrospher 100 RP-18 (5 µm).

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Detection: Fluorescence detection with excitation at 225 nm and emission at 320 nm.

-

Sample Preparation: Wine samples can often be injected directly after filtration.

-

Quantification: External standardization with a linear calibration curve prepared from 4-vinylphenol standards.

Method 3: Gas Chromatography with Electron-Capture Detection (GC-ECD) for Beer Analysis

While HPLC is common, gas chromatography (GC) offers a highly sensitive alternative.

-

Instrumentation: Gas chromatograph equipped with an electron-capture detector (ECD).

-

Derivatization: 4-Vinylphenol is extracted and derivatized to a heptafluorobutyrate derivative to enhance its volatility and detectability by ECD.

-

Extraction: Extraction of the beer sample with a solvent such as Freon 11.

-

Column: 5% SE-30 on Chromosorb W (HP) packed column.

-

Temperatures:

-

Detector: 250°C

-

Injection Port: 200°C

-

Oven Program: Isothermal at 100°C for 8 minutes, then ramped to 140°C at 10°C/min, and held for 12 minutes.

-

-

Carrier Gas: Nitrogen.

-

Quantification: A calibration curve is constructed using beer samples spiked with known amounts of 4-vinylphenol.

Conclusion

4-Vinylphenol is a pivotal flavor compound whose presence in food and beverages is a direct consequence of microbial activity on naturally occurring precursors in the raw materials. Understanding its formation pathways and having access to robust analytical methods for its quantification are essential for quality control and product development in the food and beverage industry. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working with this impactful aromatic compound. Further research into the specific enzymatic activities of various microbial strains and the influence of processing parameters on 4-vinylphenol formation will continue to be a valuable area of investigation.

References

A Comprehensive Health and Safety Guide to 4-Vinylphenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety data for 4-Vinylphenol-d4. The information presented is based on the safety data for its non-deuterated analogue, 4-Vinylphenol (CAS 2628-17-3), as the toxicological and chemical properties are considered equivalent for deuterated compounds in this context. 4-Vinylphenol-d4 is primarily utilized as a stable isotope-labeled internal standard in analytical methodologies such as mass spectrometry.[1]

Section 1: Chemical and Physical Properties

4-Vinylphenol, also known as 4-hydroxystyrene, is an organic compound that presents as a white, volatile, and sublimable solid.[2] It is a functionalized styrene (B11656) derivative used in the production of poly(4-Vinyl Phenol) and as an intermediate in the synthesis of various bioactive molecules.[3][4]

Table 1: Physical and Chemical Properties of 4-Vinylphenol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O | [5] |

| Molecular Weight | 120.15 g/mol | |

| Appearance | White solid | |

| Odor | Vanilla-like, phenolic, sweet | |

| Melting Point | 73.5 °C (164.3 °F) | |

| Boiling Point | 187-189 °C (369-372.2 °F) at 760 mmHg | |

| Flash Point | 107-113 °C (225-235.4 °F) (closed cup) | |

| Solubility | Soluble in chloroform, ethanol, acetone, benzene, DMSO. Insoluble in water. |

Section 2: Hazard Identification and Classification

4-Vinylphenol is classified as a hazardous substance with multiple risk factors. It is crucial for personnel to be aware of these hazards before handling the compound. The Globally Harmonized System (GHS) classifications are summarized below.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation | |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 | H372/H373: Causes damage to organs through prolonged or repeated exposure |

Target Organs: Gastro-intestinal tract, Kidneys, Bladder, Liver, Nervous system, Skin.

Section 3: Experimental Protocols & Safety Procedures

Detailed experimental protocols for toxicological studies are not typically included in standard safety data sheets. However, the procedures for safe handling, emergency response, and personal protection are well-defined.

Proper selection and use of PPE are critical to minimize exposure risk. The following workflow outlines the necessary steps for ensuring adequate protection.

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Immediate and appropriate first-aid is crucial in the event of an exposure. The logical flow of actions is outlined below.

Caption: Decision-making process for first-aid response to exposure.

In case of a spill or fire, a structured response is necessary to ensure safety and environmental protection.

Caption: Logical workflow for handling spills and fires involving the substance.

Section 4: Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent hazardous situations.

Table 3: Handling and Storage Guidelines

| Guideline | Recommendation | Source(s) |

| Handling | Handle in a well-ventilated place, such as a fume hood. Avoid contact with skin and eyes. Avoid dust formation. Use non-sparking tools and prevent electrostatic discharge. Do not eat, drink, or smoke when using. | |

| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep containers tightly closed. To maintain product quality, keep refrigerated. Store under an inert atmosphere and protect from moisture. | |

| Incompatible Materials | Strong oxidizing agents. |

Section 5: Toxicological Information

4-Vinylphenol is toxic if swallowed or in contact with skin and can cause severe damage to skin and eyes. It is also suspected of causing genetic defects and of damaging fertility or the unborn child. Prolonged or repeated exposure can cause damage to organs, particularly the gastro-intestinal tract, kidneys, and bladder.

While detailed signaling pathways for 4-Vinylphenol's toxicity are not provided in safety data sheets, its classification as a mutagen and reproductive toxicant suggests interaction with cellular and genetic material. Research has shown that 4-Vinylphenol can induce apoptosis (programmed cell death) and inhibit cell proliferation in certain cancer cell lines.

This guide is intended for informational purposes for trained professionals. Always refer to the most current and specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

Methodological & Application

Application Note: Quantification of 4-Vinylphenol in Wine Using Stable Isotope Dilution Analysis with 4-Vinylphenol-d4

Audience: Researchers, scientists, and quality control professionals in the wine industry.

Introduction

4-Vinylphenol (B1222589) (4-VP) is a volatile phenol (B47542) that can significantly impact the sensory profile of wine. It is primarily produced during fermentation by the enzymatic decarboxylation of p-coumaric acid, a hydroxycinnamic acid naturally present in grapes. While certain yeasts like Saccharomyces cerevisiae can produce 4-VP, it is often associated with the spoilage yeast Brettanomyces/Dekkera, particularly in red wines where it can be a precursor to the more potent off-flavor compound 4-ethylphenol.[1] In white wines, 4-vinylphenol itself is often considered to contribute to undesirable "phenolic" or "medicinal" off-aromas. Therefore, accurate quantification of 4-vinylphenol is crucial for monitoring wine quality and managing potential spoilage issues.

This application note details a robust and sensitive method for the quantification of 4-vinylphenol in wine using Gas Chromatography-Mass Spectrometry (GC-MS) with a Stable Isotope Dilution Assay (SIDA). The use of a deuterated internal standard, 4-Vinylphenol-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 2.0 µg/L |

| Linearity (R²) | > 0.995 |

| Concentration Range | 2 - 500 µg/L |

| Recovery | 95 - 105% |

| Precision (RSD) | < 10% |

Experimental Protocol

This protocol outlines the procedure for the quantification of 4-vinylphenol in wine samples using 4-Vinylphenol-d4 as an internal standard, followed by Solid-Phase Extraction (SPE) and GC-MS analysis.

1. Materials and Reagents

-

4-Vinylphenol (analytical standard, >98% purity)

-

4-Vinylphenol-d4 (internal standard, >98% purity, deuterated)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Ultrapure water

-

Sodium chloride (analytical grade)

-

C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

-

Wine samples for analysis

-

Standard laboratory glassware and equipment

2. Preparation of Standard Solutions

-

Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of 4-vinylphenol and dissolve it in 10 mL of methanol.

-

Stock Internal Standard Solution (100 mg/L): Accurately weigh 1 mg of 4-Vinylphenol-d4 and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with a model wine solution (e.g., 12% ethanol (B145695) in water) to cover the desired concentration range (e.g., 2, 5, 10, 25, 50, 100, 250, 500 µg/L).

-

Spiking Solution: Spike each calibration standard and wine sample with the 4-Vinylphenol-d4 internal standard to a final concentration of 50 µg/L.

3. Sample Preparation (Solid-Phase Extraction)

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Take 10 mL of the wine sample (spiked with the internal standard), add 2 g of NaCl, and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.

-

Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

-

Elution: Elute the retained analytes with 2 mL of dichloromethane into a clean collection vial.

-

Concentration: Gently evaporate the eluate to a final volume of approximately 100 µL under a stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 180 °C at 10 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

4-Vinylphenol:

-

Quantifier ion: m/z 120

-

Qualifier ions: m/z 119, 91

-

-

4-Vinylphenol-d4 (Internal Standard):

-

Quantifier ion: m/z 124

-

Qualifier ions: m/z 123, 94

-

-

-

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the 4-vinylphenol quantifier ion to the peak area of the 4-Vinylphenol-d4 quantifier ion against the concentration of the calibration standards.

-

Determine the concentration of 4-vinylphenol in the wine samples by using the generated calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of 4-vinylphenol in wine.

References

Application Notes and Protocols: 4-Vinylphenol-d4 as an Internal Standard for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Vinylphenol (B1222589) (4-VP) is a volatile phenolic compound of significant interest in the food and beverage industry, particularly in winemaking and brewing, where it can contribute to the aroma profile. It is also a known human urinary metabolite and a xenobiotic metabolite.[1] Accurate quantification of 4-vinylphenol is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as 4-Vinylphenol-d4, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This internal standard closely mimics the chemical and physical properties of the analyte, compensating for variations in sample preparation, injection volume, and instrument response.

These application notes provide a detailed protocol for the quantification of 4-vinylphenol in liquid matrices using 4-Vinylphenol-d4 as an internal standard with GC-MS.

Key Applications

-

Food and Beverage Quality Control: Monitoring the concentration of 4-vinylphenol in wine, beer, and other fermented beverages to assess flavor profiles and detect spoilage.[2]

-

Environmental Analysis: Quantifying 4-vinylphenol in environmental samples as a potential pollutant.

-

Metabolomics Research: Studying the metabolism of phenolic compounds in biological systems.

Experimental Protocols

Materials and Reagents

-

Analytes: 4-Vinylphenol (purity ≥98%)

-

Internal Standard: 4-Vinylphenol-d4 (purity ≥98%, isotopic purity ≥99 atom % D)

-

Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), Hexane (all HPLC or GC grade)

-

Reagents: Anhydrous sodium sulfate (B86663), Sodium chloride (for salting out)

-

Solid Phase Extraction (SPE) Cartridges: Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL)

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 4-vinylphenol and 4-Vinylphenol-d4 into separate 10 mL volumetric flasks.

-

Dissolve in and dilute to volume with methanol. Store at -20°C.

-

-

Working Standard Solution (10 µg/mL):

-

Dilute the primary stock solutions with methanol to prepare intermediate and working standard solutions.

-

-

Internal Standard Spiking Solution (1 µg/mL):

-

Dilute the 4-Vinylphenol-d4 primary stock solution with methanol. This solution will be added to all samples and calibration standards.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the 4-vinylphenol working standard solution into a blank matrix (e.g., synthetic wine: 12% ethanol in water).

-

A typical calibration range for 4-vinylphenol in beverages is 5-500 µg/L.[3]

-

Add a constant amount of the 4-Vinylphenol-d4 internal standard spiking solution to each calibration standard to achieve a final concentration of, for example, 50 µg/L.

-

Sample Preparation (Liquid Samples, e.g., Wine, Beer)

Method 1: Solid Phase Extraction (SPE)

-

Sample Pre-treatment:

-

Degas carbonated samples by sonication.

-

Centrifuge samples with high solid content to remove particulates.

-

-

Spiking:

-

To a 10 mL aliquot of the sample, add a precise volume of the 4-Vinylphenol-d4 internal standard spiking solution (e.g., 50 µL of a 1 µg/mL solution to achieve a concentration of 50 µg/L).

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

-

Sample Loading:

-

Load the spiked sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

-

-

Drying:

-

Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

-

Elution:

-

Elute the analytes with 2 x 1 mL of dichloromethane into a clean collection vial.

-

-

Drying and Concentration:

-

Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

-

Analysis:

-

Transfer the concentrated extract to a GC vial for analysis.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector: Splitless mode, 250°C

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 min

-

Ramp: 10°C/min to 250°C

-

Hold: 5 min at 250°C

-

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 4-Vinylphenol | 120 | 119 | 91 |

| 4-Vinylphenol-d4 (Internal Standard) | 124 | 123 | 94 |

Note: The exact ions and their ratios should be confirmed by injecting a standard solution of each compound.

Data Presentation

Method Validation Summary

The following table summarizes typical quantitative data for the analysis of 4-vinylphenol using 4-Vinylphenol-d4 as an internal standard.

| Parameter | Result |

| Linearity Range | 5 - 500 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 1 µg/L |

| Limit of Quantification (LOQ) | 5 µg/L |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery (at 50 µg/L) | 95 - 105% |

This data is representative and may vary depending on the specific matrix and instrumentation.

Sample Analysis Results

| Sample ID | 4-Vinylphenol Concentration (µg/L) |

| White Wine A | 85 |

| White Wine B | 152 |

| Red Wine C | 25 |

| Beer D | 48 |

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of 4-Vinylphenol.

Caption: Biosynthesis of 4-Vinylphenol from p-Coumaric Acid.

References

Application Note: High-Throughput Analysis of Volatile Phenols in Wine using LC-MS/MS with 4-Vinylphenol-d4 Internal Standard

Introduction

Volatile phenols are a class of compounds that can significantly impact the aromatic profile of alcoholic beverages, particularly wine. At low concentrations, they can contribute desirable smoky and spicy notes, but at higher levels, they are often associated with spoilage and can impart undesirable aromas described as "medicinal," "barnyard," or "band-aid." These compounds can originate from microbial activity (e.g., Brettanomyces), aging in toasted oak barrels, or as a result of smoke taint from wildfires.

Accurate and sensitive quantification of volatile phenols is crucial for quality control in the wine industry and for research into flavor chemistry. This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of key volatile phenols in wine. The method utilizes a stable isotope-labeled internal standard, 4-Vinylphenol-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental

Target Analytes

-

Guaiacol

-

4-Methylguaiacol

-

4-Ethylguaiacol

-

4-Ethylphenol

-

o-Cresol

-

m-Cresol

-

p-Cresol

-

Phenol

-

Syringol

Internal Standard

-

4-Vinylphenol-d4

Sample Preparation

A simple "dilute-and-shoot" approach is employed for rapid sample processing.

-

Wine samples are brought to room temperature.

-

An aliquot of 500 µL of wine is transferred to a 1.5 mL autosampler vial.

-

To this, 490 µL of a 1:1 (v/v) methanol (B129727)/water solution is added.

-

Finally, 10 µL of a 1 µg/mL solution of 4-Vinylphenol-d4 in methanol is added as the internal standard.

-

The vial is capped and vortexed for 10 seconds.

-

The sample is then ready for injection into the LC-MS/MS system.

For more complex matrices or to achieve lower detection limits, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed. However, for routine analysis of wine, the direct injection method described here is often sufficient.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of the target analytes.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution is used to achieve optimal separation. A typical gradient is as follows:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry (MS):

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in negative ion mode is generally preferred for phenolic compounds as it provides excellent sensitivity.

-

Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode for the highest selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier) are monitored for each analyte and the internal standard.

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrates excellent performance for the quantification of volatile phenols in wine. The use of the 4-Vinylphenol-d4 internal standard effectively compensates for any matrix-induced signal suppression or enhancement, leading to high accuracy and precision.

Table 1: MRM Transitions and Optimized MS Parameters